Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO, water, and open air to yield 3,5-disubstituted isoxazole . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in cycloaddition reactions with alkynes in the presence of catalysts like 18-crown-6, K2CO3, and 4-toluenesulfonyl chloride . Common reagents used in these reactions include sodium methoxide, diethyl oxalate, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted isoxazoles.
Scientific Research Applications
Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents . This compound may also find applications in the development of new drugs and therapeutic agents due to its unique structural features and biological activity . Additionally, it can be used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . The exact molecular targets and pathways involved may vary depending on the specific application and biological context. it is generally believed that the compound exerts its effects by modulating the activity of enzymes, receptors, and other proteins involved in various cellular processes .
Comparison with Similar Compounds
Ethyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate and 3-benzyloxyisoxazole-5-carboxylic acid methyl ester . These compounds share similar structural features and belong to the same family of isoxazole derivatives. this compound is unique due to the presence of two bromine atoms on the phenyl ring, which may confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9Br2NO3 |
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Molecular Weight |
375.01 g/mol |
IUPAC Name |
ethyl 5-(3,5-dibromophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
InChI Key |
UOCSUWNMNDLARL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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